Cas no 2350415-48-2 (1-(1,1-Dimethylethyl) (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate)
1-(1,1-Dimethylethyl) (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-(1,1-Dimethylethyl) (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate
- (3R,4S)-1-(tert-Butoxycarbonyl)-4-(tert-butyl)pyrrolidine-3-carboxylic acid
- Z3582116922
- 2350415-48-2
- EN300-27721261
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid
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- Inchi: 1S/C14H25NO4/c1-13(2,3)10-8-15(7-9(10)11(16)17)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10-/m0/s1
- InChI Key: HDTLKKYLDJVXCP-UWVGGRQHSA-N
- SMILES: O(C(C)(C)C)C(N1C[C@H](C(=O)O)[C@H](C1)C(C)(C)C)=O
Computed Properties
- Exact Mass: 271.17835828g/mol
- Monoisotopic Mass: 271.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.105±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 373.8±35.0 °C(Predicted)
- pka: 4.48±0.40(Predicted)
1-(1,1-Dimethylethyl) (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27721261-0.05g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans |
2350415-48-2 | 95% | 0.05g |
$238.0 | 2023-06-01 | |
| Enamine | EN300-27721261-0.1g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans |
2350415-48-2 | 95% | 0.1g |
$355.0 | 2023-06-01 | |
| Enamine | EN300-27721261-0.25g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans |
2350415-48-2 | 95% | 0.25g |
$509.0 | 2023-06-01 | |
| Enamine | EN300-27721261-0.5g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans |
2350415-48-2 | 95% | 0.5g |
$803.0 | 2023-06-01 | |
| Enamine | EN300-27721261-1.0g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans |
2350415-48-2 | 95% | 1g |
$1029.0 | 2023-06-01 | |
| Enamine | EN300-27721261-2.5g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans |
2350415-48-2 | 95% | 2.5g |
$2014.0 | 2023-06-01 | |
| Enamine | EN300-27721261-5.0g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans |
2350415-48-2 | 95% | 5g |
$2981.0 | 2023-06-01 | |
| Enamine | EN300-27721261-10.0g |
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans |
2350415-48-2 | 95% | 10g |
$4421.0 | 2023-06-01 |
1-(1,1-Dimethylethyl) (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 1-(1,1-Dimethylethyl) (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate
Introduction to 1-(1,1-Dimethylethyl) (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate (CAS No. 2350415-48-2)
The compound 1-(1,1-Dimethylethyl) (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate, identified by its CAS number 2350415-48-2, represents a significant advancement in the field of medicinal chemistry and pharmacology. This intricate molecular structure, featuring a pyrrolidine core with multiple stereocenters and bulky substituents, has garnered considerable attention due to its potential therapeutic applications. The compound's unique stereochemistry and functional groups make it a promising candidate for further investigation in drug discovery and development.
In recent years, the pharmaceutical industry has placed increasing emphasis on the development of chiral compounds, which often exhibit enhanced selectivity and efficacy compared to their racemic counterparts. The stereochemical configuration of (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate is particularly noteworthy, as it suggests a high degree of specificity in biological interactions. This feature is critical for designing molecules that can interact precisely with biological targets, thereby minimizing off-target effects and improving overall therapeutic outcomes.
The presence of two tert-butyl groups at the 4-position of the pyrrolidine ring adds an additional layer of complexity to the compound's behavior. These bulky substituents not only influence the compound's conformational flexibility but also play a crucial role in modulating its binding affinity to biological receptors. Such structural elements are often employed in medicinal chemistry to enhance metabolic stability and reduce susceptibility to enzymatic degradation.
Recent studies have highlighted the importance of pyrrolidine derivatives in the development of novel therapeutics. The pyrrolidine scaffold is a privileged structure in drug design due to its ability to mimic key pharmacophores found in biologically active molecules. The specific configuration of (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate has been explored for its potential role in modulating enzyme activity and receptor binding. For instance, modifications at the 3- and 4-positions have been shown to influence the compound's interactions with serine proteases and other enzymes involved in critical biological pathways.
One of the most compelling aspects of this compound is its potential application in treating neurological disorders. Pyrrolidine derivatives have demonstrated efficacy in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease. The stereochemistry of (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate is particularly relevant here, as it may allow for selective interaction with specific neuroreceptors while avoiding unwanted side effects associated with non-stereoselective compounds.
Furthermore, the compound's structural features make it an attractive candidate for further derivatization and optimization. By modifying the substituents or exploring alternative stereoisomers, researchers can fine-tune its pharmacological properties. The use of computational modeling techniques has been instrumental in predicting how different structural modifications will affect the compound's bioactivity. These simulations have helped guide synthetic strategies toward more potent and selective analogs.
The synthesis of (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate presents unique challenges due to its complex stereochemistry and bulky substituents. However, advances in asymmetric synthesis have made it increasingly feasible to produce enantiomerically pure forms of such compounds. Techniques such as chiral auxiliary-assisted reactions and transition metal-catalyzed asymmetric transformations have been particularly valuable in achieving high yields and enantiomeric excesses.
As research continues to uncover new therapeutic targets and mechanisms of action, compounds like (3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate are likely to play an increasingly important role in drug development. Their unique structural features offer a rich foundation for designing molecules that can interact selectively with biological systems. The ongoing exploration of this compound underscores the dynamic nature of medicinal chemistry and the continuous quest for novel therapeutics that can address unmet medical needs.
In conclusion,(3R,4S)-4-(1,1-dimethylethyl)-1,3-pyrrolidinedicarboxylate (CAS No. 23504415-48-2) represents a significant advancement in pharmaceutical research due to its intricate molecular structure and potential therapeutic applications. Its stereochemistry, functional groups,and structural features make it a promising candidate for further investigation in drug discovery, particularly for neurological disorders where selective targeting is essential. As research progresses,this compoundand its derivatives are expected to contribute significantly to the development of new treatments that improve patient outcomes.
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